3-(Dodecylamino)pyrrolidine-2,5-dione
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Overview
Description
3-(Dodecylamino)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrolidine-2,5-dione core with a dodecylamino group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dodecylamine. One common method is to react maleic anhydride with dodecylamine to form the intermediate N-dodecylmaleamic acid, which is then cyclized to form this compound . The reaction conditions usually involve heating the mixture under reflux in an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione core to pyrrolidine-2-one derivatives.
Substitution: The dodecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Pyrrolidine-2-one derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
3-(Dodecylamino)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and surfactants.
Mechanism of Action
The mechanism of action of 3-(Dodecylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: The parent compound without the dodecylamino group.
N-alkylpyrrolidine-2,5-diones: Compounds with different alkyl groups attached to the nitrogen atom.
Pyrrolidine-2-one derivatives: Compounds with a reduced pyrrolidine-2,5-dione core.
Uniqueness
3-(Dodecylamino)pyrrolidine-2,5-dione is unique due to the presence of the long dodecyl chain, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(dodecylamino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-13-15(19)18-16(14)20/h14,17H,2-13H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXXPZNDNHJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1CC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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